2-Butene, 1,2-dibromo-, (Z)-
CAS No.: 79629-38-2
Cat. No.: VC18309902
Molecular Formula: C4H6Br2
Molecular Weight: 213.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79629-38-2 |
|---|---|
| Molecular Formula | C4H6Br2 |
| Molecular Weight | 213.90 g/mol |
| IUPAC Name | (Z)-1,2-dibromobut-2-ene |
| Standard InChI | InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
| Standard InChI Key | VFPLAXWLJIGINL-RQOWECAXSA-N |
| Isomeric SMILES | C/C=C(/CBr)\Br |
| Canonical SMILES | CC=C(CBr)Br |
Introduction
Chemical Identity and Nomenclature
(Z)-1,2-Dibromobut-2-ene is systematically named according to IUPAC guidelines as (2Z)-1,2-dibromobut-2-ene, reflecting the positions of the bromine atoms and the geometry of the double bond . The "Z" designation indicates that the higher-priority substituents (bromine atoms) on the double-bonded carbons are on the same side. Alternative designations include 1,2-dibromo-2-butene (cis) and (Z)-1,2-dibromo-2-butene .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 20629-39-4 (primary), 79629-38-2 | |
| Molecular Formula | C₄H₆Br₂ | |
| Molecular Weight | 213.90 g/mol | |
| SMILES Notation | CC=C(CBr)Br | |
| InChIKey | VFPLAXWLJIGINL-RQOWECAXSA-N |
The compound’s PubChem CID is 54389492 , while its Wikidata entry (Q82646521) facilitates cross-referencing in chemical databases .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The most common route involves bromination of but-2-ene using molecular bromine (Br₂) in an inert solvent such as carbon tetrachloride . The reaction proceeds via electrophilic addition, with the stereochemical outcome controlled by reaction temperature and solvent polarity. For example, at -15°C in dichloromethane, the Z isomer predominates due to kinetic control .
Representative Reaction:
Industrial Production
Industrial processes optimize for yield and purity through continuous-flow systems. A patented method for related dibromoalkenes employs vacuum distillation to isolate the Z isomer, achieving >99% purity . Critical parameters include:
Physicochemical Properties
Table 2: Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| State at 20°C | Liquid (predicted) | |
| Boiling Point | Not reported | — |
| Density | ~2.01 g/cm³ (estimated) | |
| Solubility | Insoluble in water; soluble in organic solvents |
Collision cross-section (CCS) data from ion mobility spectrometry predicts values of 133.2 Ų for [M+H]⁺ and 132.8 Ų for [M-H]⁻ . These metrics aid in mass spectrometry-based identification.
Chemical Reactivity and Applications
Substitution Reactions
The bromine atoms undergo nucleophilic substitution with reagents like NaOH, yielding diols or ethers. For example:
Elimination Reactions
Treatment with strong bases (e.g., KOtBu) induces dehydrohalogenation to form 1,3-butadiene:
Addition Reactions
The double bond participates in electrophilic additions. For instance, reaction with HBr yields 1,2,3-tribromobutane:
Analytical Characterization
Table 3: Spectroscopic Signatures
| Technique | Predicted Data | Source |
|---|---|---|
| Mass Spectrometry | m/z 212.89 ([M+H]⁺) | |
| ¹H NMR (CDCl₃) | δ 5.85 (dt, J=8.4 Hz, 1H), δ 4.12 (m, 2H) | |
| ¹³C NMR | δ 128.5 (C=C), δ 55.3 (C-Br) |
Infrared spectroscopy would show characteristic C-Br stretches at 550–650 cm⁻¹ and C=C stretches at 1620–1680 cm⁻¹ .
Industrial and Research Significance
This compound serves as a precursor in pharmaceutical synthesis, particularly for antihypertensive agents like aliskiren . Its stereochemistry is critical in diastereoselective reactions, where the Z configuration directs subsequent bond formations . Recent patents highlight its role in synthesizing chiral intermediates through Suzuki-Miyaura couplings .
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